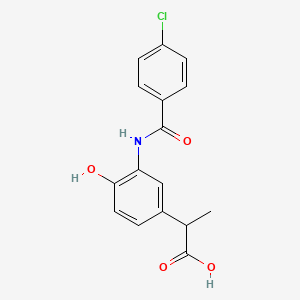
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C16H13ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an amino group, a hydroxyphenyl group, and a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-4-hydroxybenzoic acid under controlled conditions to form the intermediate product. This intermediate is then reacted with propionic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
3-(4-Chlorobenzoyl)propionic acid: Similar structure but lacks the amino and hydroxy groups.
4-Chlorobenzoyl chloride: Precursor in the synthesis of the compound.
3-Amino-4-hydroxybenzoic acid: Intermediate in the synthesis.
Uniqueness
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
51234-97-0 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC名 |
2-[3-[(4-chlorobenzoyl)amino]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9(16(21)22)11-4-7-14(19)13(8-11)18-15(20)10-2-5-12(17)6-3-10/h2-9,19H,1H3,(H,18,20)(H,21,22) |
InChIキー |
CVXCGRGLUOUZIE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


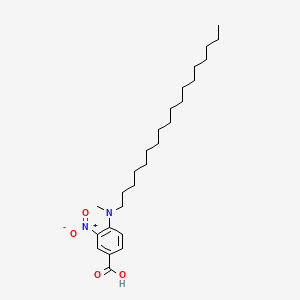
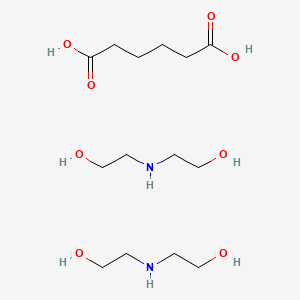
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
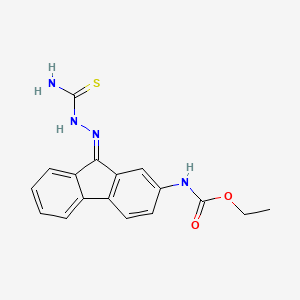
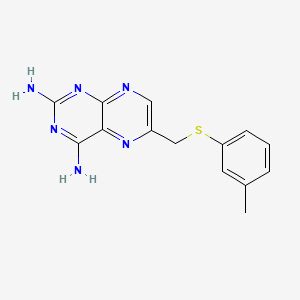
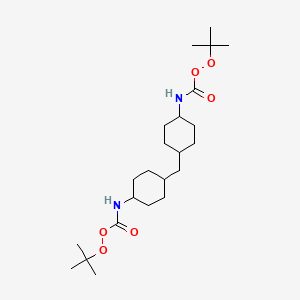


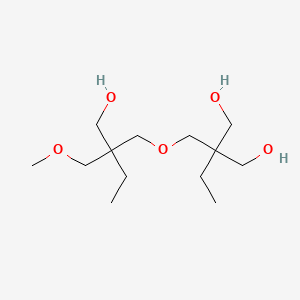
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)


